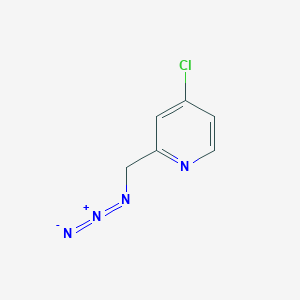
2-Azidomethyl-4-chloropyridine
Cat. No. B8573980
M. Wt: 168.58 g/mol
InChI Key: OWVBVNSYKXWWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04855420
Procedure details


The starting material may be obtained as follows. Reaction of 2-chloromethyl-4-chloropyridine with excess tetramethylquinoline azide in CH2Cl2 at ambient temperature for 24 hours gave 2-azidomethyl-4-chlorpyridine. n.m.r. in CDCl3 :-4.5(s, 2H); 7.3(m, 2H); 8.5(d, 1H). Reduction of this compound in MeOH in the presence of 2 equivalents of acetic anhydride with Raneyl nickel at ambient temperature for 30 minutes gave, after purification by silica gel chromatography, 2-acetylaminomethyl-4-chloropyridine, n.m.r. in CDCl3 :-2.1(s, 3H); 4.56(d, 2H); 7.3(m, 2H); 8.48(d, 2H). Reaction of the compound with excess dimethyl sulphate for 30 minutes at 40° gave 2-acetylaminomethyl-4-chloro-1-methylpyridinium methyl sulphate, n.m.r. in solvent F:-2.0(s, 3H); 3.44(s, 3H9; 4.3(s, 3H); 4.7(s, 2H); 8.2(m, 2H); 9.04(d, 1H).

Name
tetramethylquinoline azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][N:4]=1.[N-:10]=[N+:11]=[N-:12].CC1C=CC=C2C=1C(C)=C(C)C(C)=N2>C(Cl)Cl>[N:10]([CH2:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][N:4]=1)=[N+:11]=[N-:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC=CC(=C1)Cl
|
|
Name
|
tetramethylquinoline azide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].CC1=C2C(=C(C(=NC2=CC=C1)C)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The starting material may be obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])CC1=NC=CC(=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
